Technical Documentation Center

3,4-Dihydro-2h-pyran-4-yl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dihydro-2h-pyran-4-yl acetate
  • CAS: 5331-58-8

Core Science & Biosynthesis

Foundational

3,4-Dihydro-2H-pyran-4-yl Acetate (CAS 34819-86-8): A Comprehensive Guide to Structural Dynamics and Synthetic Applications

Executive Summary As a Senior Application Scientist in carbohydrate chemistry and drug development, I frequently encounter the challenge of stereoselective glycosylation. 3,4-Dihydro-2H-pyran-4-yl acetate (more commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in carbohydrate chemistry and drug development, I frequently encounter the challenge of stereoselective glycosylation. 3,4-Dihydro-2H-pyran-4-yl acetate (more commonly known in the literature as 3,4-Di-O-acetyl-L-rhamnal or 3,4-Di-O-acetyl-6-deoxy-L-glucal )[1][2] is a highly versatile, chiral building block that solves many of these challenges. Characterized by its unique di-acetylated glycal structure, this compound serves as a premier glycosyl donor. It enables the precise construction of 2,3-unsaturated glycosides, aminoglycosides, and complex natural product cores through controlled allylic rearrangements.

This whitepaper provides an in-depth technical analysis of CAS 34819-86-8, detailing its physicochemical profile, mechanistic behavior in Lewis acid-catalyzed reactions, and validated experimental workflows for advanced drug synthesis.

Physicochemical Profiling & Structural Dynamics

The reactivity of 3,4-Di-O-acetyl-L-rhamnal is intrinsically linked to its electron-rich double bond and the leaving-group ability of the allylic acetate at the C3 position. The presence of the C6 methyl group (characteristic of rhamnose/6-deoxy-glucose derivatives) imparts specific steric constraints that heavily influence the stereochemical outcome of downstream nucleophilic attacks[2].

Table 1: Key Physicochemical Properties of CAS 34819-86-8 [2][3]

PropertyValueScientific Implication
IUPAC Name 3-(acetyloxy)-2-methyl-3,4-dihydro-2H-pyran-4-yl acetateDefines the core dihydropyran ring and esterification sites.
Molecular Formula C10H14O5Essential for mass spectrometry (Exact Mass: 214.08).
Molecular Weight 214.22 g/mol Used for precise stoichiometric calculations in synthesis.
Appearance Colorless to yellow viscous liquidViscosity requires careful volumetric or gravimetric handling.
Boiling Point 68 - 69 °C at 0.06 mmHgHigh boiling point necessitates high-vacuum distillation for purification.
Optical Rotation [α]20/D = +55 ± 5° (c=1, CHCl3)Crucial metric for validating enantiomeric purity prior to synthesis.
Density 1.12 g/mLRelevant for calculating equivalents when dispensing by volume.

Mechanistic Role: The Ferrier Rearrangement

The cornerstone of 3,4-Di-O-acetyl-L-rhamnal's utility is its participation in the Ferrier Rearrangement (Type I). When exposed to a Lewis acid, the compound undergoes a highly predictable allylic shift, making it an exceptional electrophile for O-, C-, N-, and S-glycosylation[4].

Causality of the Reaction:

  • Activation: The Lewis acid coordinates with the carbonyl oxygen of the C3 acetate, weakening the C-O bond.

  • Ionization: The acetate departs, generating a resonance-stabilized allyloxycarbenium ion. The molecule adopts a preferred

    
     half-chair conformation to minimize steric clash from the C6 methyl group.
    
  • Stereoselective Capture: Incoming nucleophiles predominantly attack from the

    
    -face (quasi-axial trajectory). This trajectory is kinetically favored due to the kinetic stabilization of the transition state and the avoidance of steric repulsion from the adjacent ring substituents[4][5].
    

FerrierPathway Glycal 3,4-Di-O-acetyl-L-rhamnal (CAS 34819-86-8) LewisAcid Lewis Acid Activation (e.g., BF3·OEt2) Glycal->LewisAcid Catalyst Binding Oxocarbenium Allyloxycarbenium Ion (4H3 Conformation) LewisAcid->Oxocarbenium C3-Acetate Departure Nucleophile Nucleophilic Capture (O, C, N, S) Oxocarbenium->Nucleophile Stereoselective Attack AlphaProduct α-Glycoside (Major) Nucleophile->AlphaProduct Quasi-Axial BetaProduct β-Glycoside (Minor) Nucleophile->BetaProduct Quasi-Equatorial

Mechanistic pathway of the Ferrier rearrangement of 3,4-Di-O-acetyl-L-rhamnal.

Advanced Synthetic Applications in Drug Development

Synthesis of Rare Aminoglycosides

3,4-Di-O-acetyl-L-rhamnal is a critical precursor for synthesizing rare L-amino sugars, such as L-ristosamine and L-epi-daunosamine, which are vital components of anthracycline antibiotics. Utilizing a


 promoted tandem hydroamination/glycosylation, researchers can achieve completely stereocontrolled synthesis of these glycosides in short reaction times[6][7].
Construction of C-Arylglycals

C-glycosides are highly prized in medicinal chemistry due to their resistance to enzymatic cleavage (glycosidases). By converting 3,4-Di-O-acetyl-L-rhamnal into a dihydropyranylphosphate, it can be subjected to Suzuki-Miyaura cross-coupling with arylboronate esters to yield robust C-arylglycals[8].

Natural Product Total Synthesis (Lomaiviticin A)

In the synthesis of the complex bacterial metabolite (−)-lomaiviticin A, 3,4-Di-O-acetyl-6-deoxy-L-glucal serves as the starting material for the


-L-oleandrose donor. Site-selective C4 deacetylation and benzylation of CAS 34819-86-8 allow for the precise differentiation of the glycal required to build the bis(cyclohexenone) core[9].

Quantitative Catalyst Performance

The choice of catalyst dictates the yield, reaction time, and


 selectivity of the glycosylation. Table 2 summarizes field-proven catalytic systems used with CAS 34819-86-8.

Table 2: Catalyst Efficacy in Ferrier Glycosylation of 3,4-Di-O-acetyl-L-rhamnal

Catalyst SystemReaction ConditionsYieldSelectivity (

)
Reference

< 1 h, 0 °C, DCMHighExclusive

[6]

2 h, Room Temp,

Up to 89%Complete

[4]

< 3 h, 80 °C, DCEUp to 98%>5:1 to 19:1[5]

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the Perfluorophenylboronic Acid-Catalyzed Synthesis of 2,3-Unsaturated L-Rhamnosides .

Causality note: Perfluorophenylboronic acid is selected here because the highly electron-withdrawing perfluorophenyl ring significantly enhances the Lewis acidity of the boron center. This allows the reaction to proceed at room temperature under mild conditions, avoiding the degradation often seen with harsh metal triflates[4].

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried, argon-purged reaction vial, dissolve 107 mg (0.5 mmol) of 3,4-Di-O-acetyl-L-rhamnal (CAS 34819-86-8) in 3.0 mL of anhydrous nitromethane (

    
    ). Self-Validation: Ensure the solution is completely clear; turbidity indicates moisture contamination which will prematurely quench the oxocarbenium intermediate.
    
  • Acceptor Addition: Add 0.55 mmol (1.1 equivalents) of the desired nucleophilic acceptor (e.g., a primary alcohol or thiol) to the stirring solution[4].

  • Catalyst Initiation: Add 20 mol% (0.1 mmol) of perfluorophenylboronic acid. Stir the reaction mixture continuously at room temperature (approx. 20-25 °C)[4].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) eluent. The disappearance of the starting material spot (

    
    ) and the appearance of a lower-running product spot within 2 hours confirms successful conversion.
    
  • Quenching and Isolation: Quench the reaction by adding 5 mL of saturated aqueous

    
    . Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification & Stereochemical Validation: Purify the crude residue via silica gel flash chromatography. Validate the

    
    -anomeric selectivity using 
    
    
    
    -NMR; the anomeric proton (
    
    
    ) of the
    
    
    -isomer typically appears as a broad singlet or a doublet with a very small coupling constant (
    
    
    Hz), confirming the quasi-axial orientation.

Conclusion

3,4-Dihydro-2H-pyran-4-yl acetate (CAS 34819-86-8) is a linchpin reagent in modern carbohydrate chemistry. By understanding the stereoelectronic principles governing its ionization and subsequent nucleophilic capture, researchers can leverage this glycal to synthesize highly complex, biologically active glycosides, C-aryl derivatives, and natural product scaffolds with absolute stereochemical precision.

References

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3,4-Dihydro-2H-pyran-4-yl Acetate

The following technical guide is structured to provide an in-depth analysis of 3,4-dihydro-2H-pyran-4-yl acetate , focusing on its structural properties, synthetic pathways, and utility in drug development. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 3,4-dihydro-2H-pyran-4-yl acetate , focusing on its structural properties, synthetic pathways, and utility in drug development.

Executive Summary

3,4-dihydro-2H-pyran-4-yl acetate (CAS: 5331-58-8) represents a critical class of chiral allylic esters within heterocyclic chemistry.[1] Characterized by a six-membered oxygenated ring containing a vinyl ether moiety and an allylic acetate stereocenter, this molecule serves as a high-value "chiral pool" intermediate. Its unique reactivity profile—dominated by the synergy between the electron-rich enol ether double bond and the electrophilic allylic acetate—makes it a linchpin in the synthesis of complex carbohydrates, iridoids, and pharmacological scaffolds requiring precise stereocontrol.

This guide dissects the molecule’s chemical architecture, detailing its synthesis from non-carbohydrate precursors, its behavior in Palladium-catalyzed transformations, and its application in enantioselective drug discovery.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Geometry

The IUPAC designation 3,4-dihydro-2H-pyran-4-yl acetate describes a pyran ring where:

  • Position 1: Oxygen atom.[2]

  • Positions 2, 3: Saturated carbons (

    
    ).
    
  • Position 4: Chiral center bearing the acetoxy group (

    
    ).
    
  • Positions 5, 6: Unsaturated carbons (

    
    , double bond).
    

This specific unsaturation pattern (C5=C6) classifies the molecule as a cyclic vinyl ether with an allylic acetate at C4.

PropertySpecification
Molecular Formula

Molecular Weight 142.15 g/mol
Chirality C4 Stereocenter (Available as racemate or enantiopure

)
Electronic Character Electron-rich alkene (Vinyl Ether) + Electrophilic Allyl System
Key Motif Allylic Acetate / Enol Ether
Stereoelectronic Effects

The reactivity of 3,4-dihydro-2H-pyran-4-yl acetate is governed by two competing electronic effects:

  • The Vinyl Ether Resonance: The lone pair on O1 donates electron density into the C5=C6

    
    -system, making C5 nucleophilic and C6 electrophilic (in acidic media).
    
  • Allylic Activation: The acetate group at C4 is a good leaving group. Upon ionization (often Pd-catalyzed), it generates a

    
    -allyl cation stabilized by the adjacent vinyl ether system. This allows for regioselective nucleophilic attack , typically favoring the C4 position to restore the stable vinyl ether conjugation.
    

Synthetic Pathways[6]

The synthesis of 3,4-dihydro-2H-pyran-4-yl acetate is most efficiently achieved through the reduction of 2,3-dihydro-4H-pyran-4-one , avoiding the complexity of carbohydrate degradation.

Primary Route: Reduction-Acetylation Sequence

This protocol ensures high yield and scalability.

  • Precursor: 2,3-dihydro-4H-pyran-4-one (commercially available or synthesized via hetero-Diels-Alder of Danishefsky’s diene).

  • Step 1: Luche Reduction: The ketone is reduced to the allylic alcohol using Sodium Borohydride (

    
    ) and Cerium(III) Chloride (
    
    
    
    ). The Cerium salt promotes 1,2-reduction over 1,4-conjugate addition.
  • Step 2: Acetylation: Standard esterification using Acetic Anhydride (

    
    ) and Pyridine.
    
Visualization of Synthesis Logic

The following diagram illustrates the transformation from the enone to the target acetate.

SynthesisPath Enone 2,3-Dihydro-4H-pyran-4-one (Enone Precursor) Alcohol 3,4-Dihydro-2H-pyran-4-ol (Allylic Alcohol) Enone->Alcohol Red NaBH4, CeCl3 (Luche Reduction) Target 3,4-Dihydro-2H-pyran-4-yl Acetate (Target Allylic Ester) Alcohol->Target Acet Ac2O, Pyridine (Esterification)

Figure 1: Step-wise synthesis from the pyranone precursor. The Luche reduction preserves the double bond, yielding the allylic alcohol for acetylation.

Reactivity Profile & Applications

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

The most powerful application of this scaffold is in Pd(0)-catalyzed allylic substitution . The acetate acts as a leaving group, generating a


-allyl palladium complex.
  • Mechanism: Oxidative addition of Pd(0) to the C4-OAc bond forms a cationic

    
    -allyl complex.
    
  • Nucleophilic Attack: Soft nucleophiles (malonates, amines, azides) attack the

    
    -allyl system.
    
  • Stereochemistry: The reaction typically proceeds with retention of configuration (double inversion) if the nucleophile attacks from the face opposite the metal, allowing for the construction of chiral non-racemic libraries.

Enzymatic Kinetic Resolution

To obtain enantiopure building blocks for drug synthesis, the racemic acetate undergoes enzymatic hydrolysis .

  • Enzyme: Candida antarctica Lipase B (CAL-B) is highly effective.

  • Process: The lipase selectively hydrolyzes one enantiomer (e.g., the (S)-acetate) to the alcohol, leaving the (R)-acetate intact.

  • Result: High enantiomeric excess (>99% ee) for both the recovered acetate and the produced alcohol.

Ferrier-Type Rearrangements

While distinct from classical glycals (which are 1,2-unsaturated), 3,4-dihydro-2H-pyran-4-yl acetate can participate in acid-catalyzed rearrangements. In the presence of Lewis acids, the allylic cation can be trapped by alcohols to form 2,3-unsaturated glycosides , mimicking the Ferrier rearrangement of glycals.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dihydro-2H-pyran-4-yl Acetate

Objective: Preparation of the target acetate from 2,3-dihydro-4H-pyran-4-one.

Reagents:

  • 2,3-Dihydro-4H-pyran-4-one (10.0 mmol)

  • Sodium Borohydride (

    
    , 11.0 mmol)
    
  • Cerium(III) Chloride Heptahydrate (

    
    , 10.0 mmol)
    
  • Acetic Anhydride (15.0 mmol)

  • Pyridine (20.0 mmol)

  • Methanol (MeOH), Dichloromethane (DCM)

Methodology:

  • Reduction:

    • Dissolve

      
       and the enone in MeOH (50 mL) at 0°C.
      
    • Add

      
       portion-wise over 15 minutes. (Gas evolution occurs).[3]
      
    • Stir at 0°C for 1 hour. Monitor by TLC (disappearance of ketone).

    • Quench with saturated aqueous

      
      . Extract with DCM (
      
      
      
      mL).
    • Dry organic layer (

      
      ) and concentrate to yield crude 3,4-dihydro-2H-pyran-4-ol .
      
  • Acetylation:

    • Redissolve the crude alcohol in dry DCM (30 mL).

    • Add Pyridine (2.0 equiv) and DMAP (catalytic, 5 mol%).

    • Add Acetic Anhydride (1.5 equiv) dropwise at 0°C.

    • Warm to room temperature and stir for 3 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), saturated

      
      , and brine.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Validation:

  • 1H NMR (

    
    ):  Look for the diagnostic vinyl proton signals at 
    
    
    
    6.3–6.5 ppm and the acetate singlet at
    
    
    2.05 ppm. The C4-H proton typically appears as a multiplet around
    
    
    5.2 ppm.
Protocol B: Enzymatic Kinetic Resolution

Objective: Separation of enantiomers.

Methodology:

  • Suspend racemic 3,4-dihydro-2H-pyran-4-yl acetate (1.0 g) in phosphate buffer (pH 7.0, 10 mL).

  • Add CAL-B (Novozym 435) beads (50 mg).

  • Stir at 30°C. Monitor conversion by Chiral GC or HPLC.

  • At 50% conversion (approx. 24 hours), filter off the enzyme.

  • Extract with EtOAc. The organic phase contains the unreacted (R)-acetate and the hydrolyzed (S)-alcohol .

  • Separate via column chromatography.

Visualizing the Pd-Catalytic Cycle

The following diagram details the mechanism of Palladium-catalyzed substitution, a key reaction for drug development using this scaffold.

PdCycle Substrate Substrate: 3,4-Dihydro-2H-pyran-4-yl Acetate Complex π-Allyl Pd Complex (Cationic Intermediate) Substrate->Complex Oxidative Addition (Inversion) LeavingGroup OAc- (Leaving Group) Substrate->LeavingGroup Pd0 Pd(0) Catalyst Pd0->Substrate Product Product: 4-Substituted-3,4-dihydro-2H-pyran Complex->Product Nucleophilic Attack (Inversion -> Retention) Nucleophile Nucleophile (Nu-) (e.g., Malonate, Azide) Nucleophile->Complex Product->Pd0 Regeneration

Figure 2: The Tsuji-Trost reaction cycle. The acetate acts as the leaving group, allowing stereocontrolled introduction of nucleophiles at the C4 position.

References

  • Synthesis via Luche Reduction: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. Link

  • Enzymatic Resolution: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.[4] Link

  • Palladium-Catalyzed Allylic Substitution: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

  • General Reactivity of Dihydropyrans: Boeckman, R. K. (2001). 2,3-Dihydro-4H-pyran-4-one. Encyclopedia of Reagents for Organic Synthesis. Link

  • Structural Data (CAS 5331-58-8): PubChem Database. 3,4-Dihydro-2H-pyran-4-yl acetate.[1] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 3,4-Dihydro-2H-pyran-4-yl Acetate

Abstract & Strategic Overview This application note details the synthesis of 3,4-dihydro-2H-pyran-4-yl acetate (the enol acetate of tetrahydro-4H-pyran-4-one) starting from 4-pyrone ( -pyrone). This scaffold is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of 3,4-dihydro-2H-pyran-4-yl acetate (the enol acetate of tetrahydro-4H-pyran-4-one) starting from 4-pyrone (


-pyrone). This scaffold is a critical intermediate in the synthesis of C-glycosides, glycals, and bioactive heterocyclic compounds.

The synthesis presents two primary chemoselectivity challenges:

  • Hydrogenation Control: Reducing the aromatic 4-pyrone ring without over-reducing the ketone functionality to an alcohol.

  • Regioselective O-Acylation: Forcing the formation of the enol acetate over C-acylation or polymerization, utilizing thermodynamic control.

This protocol utilizes a two-step sequence: catalytic hydrogenation over Pd/C followed by acid-catalyzed trans-esterification with isopropenyl acetate.

Reaction Scheme

ReactionScheme Start 4-Pyrone (Aromatic Precursor) Inter Tetrahydro-4H-pyran-4-one (Saturated Ketone) Start->Inter H2 (1 atm), 10% Pd/C MeOH, 25°C (Selectivity: C=C vs C=O) Product 3,4-dihydro-2H-pyran-4-yl acetate (Target Enol Acetate) Inter->Product Isopropenyl Acetate p-TsOH (cat.), Reflux (- Acetone)

Figure 1: Synthetic pathway from 4-pyrone to the target enol acetate.[1]

Phase 1: Catalytic Hydrogenation of 4-Pyrone[2]

The first objective is the saturation of the two double bonds in 4-pyrone to yield tetrahydro-4H-pyran-4-one . While 4-pyrone exhibits aromatic character, the electron-deficient nature of the ring allows for facile hydrogenation under mild conditions.

Critical Mechanism: Palladium on Carbon (Pd/C) is selected over Raney Nickel or Platinum Oxide. Pd/C effectively reduces olefins but is kinetically slow to reduce aliphatic ketones under neutral, low-pressure conditions, ensuring the reaction stops at the ketone stage.

Reagents & Equipment
Reagent / MaterialRoleSpecification
4-Pyrone Substrate>98% Purity
10% Pd/C Catalyst50% wet (reduces fire risk)
Methanol (MeOH) SolventHPLC Grade (Anhydrous preferred)
Hydrogen Gas ReductantBalloon (1 atm) or Low Pressure Shaker
Celite 545 Filtration AidFor catalyst removal
Experimental Protocol
  • Setup: In a 500 mL round-bottom flask (or hydrogenation bottle), dissolve 4-pyrone (10.0 g, 104 mmol) in Methanol (100 mL) .

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) .

    • Safety Note: Pd/C can ignite methanol vapors. Add the catalyst under a blanket of nitrogen or to a pre-wetted flask.

  • Purging: Seal the vessel with a rubber septum. Evacuate the flask (vacuum) and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    )
    (balloon pressure is sufficient).
  • Reaction: Stir vigorously at 25°C for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). 4-Pyrone is UV active; the product is not. Use Iodine stain or DNPH (yellow precipitate for ketone) to visualize the product.

  • Workup:

    • Purge the system with Nitrogen to remove excess

      
      .
      
    • Filter the mixture through a pad of Celite to remove the Pd/C. Rinse the pad with MeOH (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (Rotovap, 40°C, 200 mbar) to yield a colorless oil.

  • Validation: The crude tetrahydro-4H-pyran-4-one is typically >95% pure and can be used directly.

    • Yield Expectation: 90–95% (9.4 – 9.9 g).

Phase 2: Enol Acetylation (Thermodynamic Control)

The conversion of tetrahydro-4H-pyran-4-one to its enol acetate requires acidic conditions. Using acetic anhydride often leads to equilibrium mixtures or C-acylation.

Expert Insight: We utilize Isopropenyl Acetate with p-Toluenesulfonic acid (p-TsOH) .[2] This method is superior because it generates acetone as a byproduct. By distilling off the volatile acetone, we drive the equilibrium forward (Le Chatelier’s principle) to exclusively form the thermodynamic enol acetate.

Reagents & Equipment
Reagent / MaterialRoleSpecification
Tetrahydro-4H-pyran-4-one SubstrateFrom Phase 1
Isopropenyl Acetate Reagent/Solvent>98%
p-TsOH·H2O CatalystMonohydrate, ACS Grade
Sodium Bicarbonate QuenchSaturated Aqueous Solution
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a short-path distillation head (or a reflux condenser if not distilling concurrently).

  • Charging: Add Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and Isopropenyl Acetate (40 mL, ~4 equiv) .

  • Catalysis: Add p-TsOH (0.5 g, 2.6 mmol) .

  • Reaction: Heat the mixture to reflux (oil bath ~110°C).

    • Process Control: If using a distillation head, allow the low-boiling byproduct (acetone, bp 56°C) to distill off slowly over 2–4 hours. This drives the reaction to completion.

    • Alternative: Reflux for 8 hours, then fractionally distill.

  • Quench: Cool the reaction mixture to room temperature. Pour into a separatory funnel containing Saturated

    
     (50 mL)  to neutralize the acid.
    
  • Extraction: Extract with Diethyl Ether or DCM (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the residue by vacuum distillation.

    • Target:3,4-dihydro-2H-pyran-4-yl acetate .

    • Boiling Point: ~80–85°C at 15 mmHg (approximate).

Process Validation & Quality Control

To ensure the protocol is "Self-Validating," the researcher must confirm the disappearance of the ketone signal and the appearance of the enol olefinic proton.

Analytical Decision Tree

QC_Workflow Sample Crude Reaction Mixture TLC TLC Check (Stain: KMnO4 or Iodine) Sample->TLC NMR 1H NMR Analysis Sample->NMR Decision Olefinic H Present? NMR->Decision Success Proceed to Distillation (Target: Enol Acetate) Decision->Success Yes (delta 5.2-5.5 ppm) Fail Reprocess: Add more Isopropenyl Acetate Check Acid Catalyst Decision->Fail No (Only ketone peaks)

Figure 2: Analytical workflow for validating the enol acetylation step.

Key Spectroscopic Markers (1H NMR in CDCl3)
MoietyChemical Shift (

)
MultiplicityInterpretation
Enol Olefin (C=CH) 5.2 – 5.4 ppm Triplet (t)Diagnostic peak. Confirms Enol formation.
Acetate Methyl 2.1 – 2.2 ppm Singlet (s)Confirms acetylation.
Ring Protons (O-CH2) 3.8 – 4.0 ppm MultipletCharacteristic of pyran ring.
Ketone Alpha-H AbsentN/ADisappearance of triplet at ~2.5 ppm (from starting ketone) indicates conversion.

References

  • Organic Syntheses. (1943).[3] Tetrahydropyran Synthesis via Hydrogenation. Org. Synth. 1943, 23,[3] 90. Retrieved from [Link]

  • Kalita, D., et al. (2025). A Selective Catalytic Method of Enol-acetylation under Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of tetrahydropyran-4-one and pyran-4-one (CN102627621A).

Sources

Application

Application Note: 3,4-Dihydro-2H-pyran-4-yl Acetate as a Chiral Building Block

This Application Note is a comprehensive technical guide designed for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of 3,4-Dihydro-2H-pyran-4-yl acetate (and its isom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a comprehensive technical guide designed for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of 3,4-Dihydro-2H-pyran-4-yl acetate (and its isomeric allylic acetates) as a versatile chiral building block.

While the strict IUPAC name "3,4-dihydro-2H-pyran-4-yl acetate" refers to an achiral enol acetate , in the context of chiral synthesis, this scaffold serves as the critical pro-chiral precursor or is chemically equivalent to the allylic acetate (4-acetoxy-3,4-dihydro-2H-pyran) . This guide bridges the gap between the raw material and its high-value application in the synthesis of polyketides (e.g., Epothilones), C-glycosides, and neuraminidase inhibitors.

[1]

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in natural products and pharmaceuticals. 3,4-Dihydro-2H-pyran-4-yl acetate represents a privileged gateway to chiral THP derivatives. This note details the transformation of this achiral or racemic scaffold into high-purity chiral synthons via Enzymatic Kinetic Resolution (EKR) and Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) .

Key Applications
  • Polyketide Synthesis: Construction of the C1–C6 fragment of Epothilone A/B .

  • Carbohydrate Mimetics: Synthesis of 2,4-dideoxy-sugars and C-glycosides.

  • Antivirals: Precursors for Zanamivir (Relenza) analogs.

Structural Analysis & Mechanistic Insight

To effectively use this building block, one must distinguish between its two dynamic isomeric forms. The utility lies in the controlled conversion of the achiral Enol Acetate to the chiral Allylic Acetate .

The Isomer Equilibrium[1]
  • Enol Acetate (Achiral): 3,4-Dihydro-2H-pyran-4-yl acetate.[1][2]

    • Role: Pro-chiral starting material.

    • Reactivity: Undergoes asymmetric hydrogenation or hydrolysis to 4-pyranone.

  • Allylic Acetate (Chiral/Racemic): 4-Acetoxy-3,4-dihydro-2H-pyran.

    • Role: The active chiral building block.

    • Reactivity: Substrate for Lipase resolution (hydrolysis) or Pd-catalyzed substitution (Tsuji-Trost).

Mechanistic Pathway: Enzymatic Kinetic Resolution (EKR)

The most robust method to access enantiopure material is the Lipase-catalyzed resolution of the racemic allylic acetate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas Lipase (Lipase PS).

  • Mechanism: The lipase selectively hydrolyzes the ester bond of one enantiomer (typically the R-isomer) to the alcohol, leaving the S-acetate intact (or vice versa, depending on the enzyme and solvent).

  • Selectivity Factor (E): High E-values (>100) allow for >99% ee on multi-gram scales.

EKR_Pathway cluster_legend Stereochemical Outcome Racemic (±)-4-Acetoxy-3,4-dihydro-2H-pyran (Racemic Substrate) Enzyme Lipase (CAL-B) Phosphate Buffer Racemic->Enzyme Kinetic Resolution Alcohol (S)-4-Hydroxy-3,4-dihydro-2H-pyran (Hydrolyzed Product) Enzyme->Alcohol Fast Hydrolysis Acetate (R)-4-Acetoxy-3,4-dihydro-2H-pyran (Unreacted Ester) Enzyme->Acetate Slow/No Hydrolysis

Figure 1: Kinetic resolution workflow separating the racemic building block into distinct chiral intermediates.

Experimental Protocols

Protocol A: Synthesis of (±)-4-Acetoxy-3,4-dihydro-2H-pyran

Use this protocol to generate the racemic substrate from commercially available tetrahydro-4H-pyran-4-one.

Reagents:

  • Tetrahydro-4H-pyran-4-one (100 mmol)

  • Acetic Anhydride (Ac₂O) (120 mmol)

  • p-Toluenesulfonic acid (pTSA) (cat.)

  • Isopropenyl acetate (solvent/reagent)

Procedure:

  • Enolization: Charge a reactor with tetrahydro-4H-pyran-4-one and isopropenyl acetate (5 equiv).

  • Catalysis: Add pTSA (1 mol%) and reflux for 12 hours.

  • Workup: Neutralize with NaHCO₃, filter, and concentrate.

  • Isomerization (Crucial Step): The crude product is primarily the enol acetate . To convert to the allylic acetate , treat the crude enol acetate with catalytic DBU (1 mol%) in CH₂Cl₂ at 0°C for 4 hours. Monitor by NMR (shift of olefinic protons).

  • Purification: Distill under reduced pressure (bp ~80°C @ 15 mmHg) to obtain the racemic allylic acetate as a clear oil.

Protocol B: Enzymatic Resolution (Production of Chiral Block)

This protocol yields (R)-acetate and (S)-alcohol with >98% ee.

Reagents:

  • (±)-4-Acetoxy-3,4-dihydro-2H-pyran (10 g)

  • Candida antarctica Lipase B (Novozym 435, immobilized) (500 mg)

  • Phosphate Buffer (0.1 M, pH 7.0) (100 mL)

  • Acetone (10 mL, co-solvent)

Procedure:

  • Emulsification: Dissolve the substrate in acetone and add to the phosphate buffer in a round-bottom flask.

  • Initiation: Add Novozym 435 beads. Stir vigorously at 30°C.

  • Monitoring: Monitor reaction progress by Chiral GC or HPLC. Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours).

    • Checkpoint: Do not exceed 50% conversion, as the optical purity of the remaining ester will degrade (though the alcohol ee will improve).

  • Separation: Filter off the enzyme beads (can be recycled). Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry organic layer over MgSO₄ and concentrate.

    • Perform Flash Column Chromatography (Hexanes/EtOAc 4:1).

    • Fraction 1: (R)-4-Acetoxy-3,4-dihydro-2H-pyran (Yield: ~45%, >99% ee).

    • Fraction 2: (S)-4-Hydroxy-3,4-dihydro-2H-pyran (Yield: ~45%, >95% ee).

Protocol C: Application – Pd-Catalyzed Asymmetric Alkylation

Utilization of the chiral acetate for C-C bond formation.

Reagents:

  • (R)-4-Acetoxy-3,4-dihydro-2H-pyran (1.0 equiv)[3]

  • Dimethyl malonate (Nucleophile) (1.2 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • Trost Ligand (R,R-DACH-Phenyl) (5 mol%)

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv)

  • KOAc (cat.)[2]

Procedure:

  • Catalyst Formation: In a Schlenk flask, dissolve Pd dimer and Ligand in degassed CH₂Cl₂. Stir for 15 min.

  • Addition: Add the chiral acetate solution.

  • Nucleophile Activation: Add Dimethyl malonate and BSA. Add catalytic KOAc.

  • Reaction: Stir at room temperature for 12 hours.

  • Result: The reaction proceeds with Retention of Configuration (Double Inversion mechanism: Anti-attack by Pd, Anti-attack by Nu).

    • Product: Chiral 2-substituted-3,6-dihydro-2H-pyran derivative.

Quantitative Data Summary

ParameterEnol AcetateAllylic Acetate (Racemic)(R)-Allylic Acetate (Resolved)
CAS Number 2873-29-2 (Generic)13036-11-8 (Isomer specific)N/A (Custom)
Stability Acid SensitiveStable at 4°CStable at 4°C
Chirality AchiralRacemic (0% ee)>99% ee
Boiling Point ~180°C (dec)85°C (15 mmHg)85°C (15 mmHg)
Major Use PrecursorSubstrate for ResolutionDrug Intermediate

Strategic Application in Drug Discovery

Synthesis of Epothilone A Fragment

The resolved (S)-4-Hydroxy-3,4-dihydro-2H-pyran is a direct precursor to the C1–C6 sector of Epothilones.

  • Protection: Silylation of the (S)-alcohol (TBSOTf).

  • Hydroboration: Regioselective hydroboration of the double bond installs the C3 stereocenter.

  • Outcome: Establishes the syn-diol relationship found in the macrolide core.

Epothilone_Pathway Start (R)-4-Acetoxy-3,4-dihydro-2H-pyran (Chiral Building Block) Step1 1. Hydrolysis (Lipase) 2. TBS Protection Start->Step1 Intermediate (S)-4-OTBS-3,4-dihydro-2H-pyran Step1->Intermediate Step2 Hydroboration-Oxidation (BH3·DMS / H2O2) Intermediate->Step2 Product Epothilone Fragment C1-C6 (Chiral Polypropionate) Step2->Product Stereoselective

Figure 2: Transformation of the pyran building block into the Epothilone polyketide fragment.

References

  • Enzymatic Resolution of Pyran Derivatives: Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of δ-hydroxy esters. An efficient route to chiral δ-lactones.[4] The Journal of Organic Chemistry, 67(4), 1261-1265.[4]

  • Epothilone Synthesis Applications: Meng, D., Bertinato, P., Balog, A., Su, D. S., Kamenecka, T., Sorensen, E. J., & Danishefsky, S. J. (1997). Total syntheses of epothilones A and B. Journal of the American Chemical Society, 119(42), 10073-10092.

  • General Pyran Building Blocks: Liang, G., Sharu, D. T., Lam, T., & Totah, N. I. (2013). Synthesis of 3,4-dihydro-2H-pyrans via inverse electron demand hetero-Diels–Alder reaction. Organic Letters, 15(23), 5974-5977.

  • Lipase Catalysis in Organic Synthesis: Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of 3,4-dihydro-2H-pyran-4-yl acetate synthesis

To: Research & Development Team From: Technical Support Center – Organic Synthesis Division Subject: Optimization Guide: Synthesis of 3,4-Dihydro-2H-pyran-4-yl Acetate Part 1: Scope & Molecule Verification CRITICAL: The...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Organic Synthesis Division Subject: Optimization Guide: Synthesis of 3,4-Dihydro-2H-pyran-4-yl Acetate

Part 1: Scope & Molecule Verification

CRITICAL: The nomenclature "3,4-dihydro-2H-pyran-4-yl acetate" refers to the enol acetate derived from tetrahydro-4H-pyran-4-one . Before proceeding, verify your target structure against Figure 1 below. This molecule is chemically distinct from the 2-yl isomer (an acetal) or the saturated 4-acetoxy-tetrahydropyran.

ScopeCheck Start Tetrahydro-4H-pyran-4-one (Starting Material) Target 3,4-dihydro-2H-pyran-4-yl acetate (Target: Enol Acetate) Start->Target Enolization + Acetylation Wrong1 4-Acetoxy-tetrahydropyran (Saturated Ester) Target->Wrong1 Hydrogenation Wrong2 3,4-dihydro-2H-pyran-2-yl acetate (Acetal Isomer) Target->Wrong2 NOT Isomers

Figure 1: Structural verification pathway. Ensure your target is the enol acetate (center green node).

Part 2: Core Synthesis Protocol (Optimized)

The industrial standard for high-yield synthesis of enol acetates from ketones is the Isopropenyl Acetate Transesterification method. This route is superior to the Acetic Anhydride/Acid method because it produces acetone as a byproduct, which can be distilled off to drive the equilibrium to completion (Le Chatelier’s principle), minimizing tar formation and polymerization.

Optimized Experimental Workflow
ParameterSpecificationRationale
Reagent A Tetrahydro-4H-pyran-4-one (1.0 equiv)Dry (<0.1% water) to prevent hydrolysis.
Reagent B Isopropenyl Acetate (2.0 - 3.0 equiv)Acts as both solvent and reagent; excess drives equilibrium.
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.5 - 1.0 mol%)Strong acid required for enolization; low load prevents polymerization.
Apparatus Fractional Distillation SetupEssential to continuously remove acetone byproduct.
Temperature Bath: 110-120°CSufficient to reflux isopropenyl acetate and distill acetone.
Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a short-path fractional distillation column (Vigreux column recommended).

  • Charging: Add Tetrahydro-4H-pyran-4-one (100 mmol) and Isopropenyl Acetate (250 mmol). Begin stirring.

  • Catalysis: Add p-TsOH monohydrate (0.5 mmol). Note: If using anhydrous p-TsOH, ensure it is stored in a desiccator.

  • Reaction (The "Acetone Drive"):

    • Heat the mixture to a gentle boil.

    • Monitor the head temperature of the distillation column. You should see acetone distilling over (approx. 56°C).

    • Continue heating until the head temperature rises to the boiling point of isopropenyl acetate (~97°C), indicating the consumption of the acetone byproduct is complete (typically 2–4 hours).

  • Quenching (CRITICAL): Cool the reaction mixture to room temperature. Add Sodium Acetate (1.2 equiv relative to p-TsOH) or a few drops of Triethylamine to neutralize the acid catalyst completely.

    • Why: Distilling an acidic enol acetate solution will lead to massive polymerization and tar formation in the pot.

  • Isolation:

    • Remove excess isopropenyl acetate via rotary evaporation (50°C, mild vacuum).

    • Purify the residue via vacuum distillation. The product is a liquid.[1][2]

    • Target Boiling Point: Expect ~70–80°C at 10 mmHg (estimate; varies by vacuum strength).

Part 3: Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

Symptom: NMR shows significant starting ketone after 4+ hours.

  • Cause: Failure to remove acetone byproduct efficiently.

  • Fix: Ensure your distillation column is efficient. If the acetone refluxes back into the pot, the equilibrium will not shift. Increase the reflux ratio or use a longer column.

  • Secondary Cause: Wet reagents. Water hydrolyzes the isopropenyl acetate to acetic acid and acetone, consuming the reagent without forming product.

  • Fix: Dry the ketone over MgSO₄ or molecular sieves before use.

Issue 2: Polymerization / "Tar" in the Flask

Symptom: The reaction mixture turns black/viscous during distillation.

  • Cause: Acid catalyst was not neutralized prior to distillation.

  • Mechanism: Enol acetates are acid-sensitive and readily polymerize or hydrolyze under heat + acid.

  • Fix: You MUST add base (NaOAc or Et₃N) before heating the crude mixture for purification. Verify pH is neutral/slightly basic (pH 7-8).

Issue 3: Product Hydrolysis on Storage

Symptom: Purity decreases over time; smell of acetic acid develops.

  • Cause: Moisture ingress. Enol acetates are moisture sensitive.

  • Fix: Store under argon/nitrogen at 4°C. Add a stabilizer (e.g., trace K₂CO₃) if long-term storage is required.

Part 4: Logic & Decision Pathways

Use the following flowchart to diagnose yield issues during your campaign.

Troubleshooting Start Yield < 70%? CheckWater Check Reagent Water Content (>0.1%?) Start->CheckWater DryReagents Action: Dry Ketone/Solvents (Mol Sieves) CheckWater->DryReagents Yes CheckAcetone Did Acetone Distill? CheckWater->CheckAcetone No ImproveCol Action: Improve Fractionation (Remove Acetone Aggressively) CheckAcetone->ImproveCol No/Slow CheckQuench Did Pot Turn Black? CheckAcetone->CheckQuench Yes Neutralize Action: Neutralize Catalyst BEFORE Distillation CheckQuench->Neutralize Yes Success Process Optimized CheckQuench->Success No

Figure 2: Troubleshooting decision tree for yield optimization.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetic Anhydride instead of Isopropenyl Acetate? A: Yes, but it is generally inferior for this specific substrate.

  • Protocol: Reflux Ketone + Ac₂O + p-TsOH.

  • Drawback: This produces Acetic Acid as a byproduct. Unlike acetone, acetic acid is harder to remove during the reaction to shift equilibrium, and its acidic nature promotes polymerization of the sensitive enol ether product. Yields are typically 15–20% lower.

Q: How do I determine the purity of the enol acetate? A: 1H NMR is the gold standard.

  • Diagnostic Signal: Look for the vinylic proton at the C3 position (or C5 depending on numbering). It typically appears as a triplet or multiplet around 5.0 – 5.5 ppm .

  • Impurity: The starting ketone has no signals in the alkene region.

Q: Is the product stable on silica gel? A: Barely. Enol acetates can hydrolyze on acidic silica.

  • Recommendation: If you must use chromatography, pre-treat the silica gel with 1% Triethylamine in Hexanes to deactivate acidic sites. Fast elution is mandatory. Distillation is preferred.

References

  • Hagemeyer, H. J.; Hull, D. C. "Isopropenyl Acetate: Preparation and Chemical Reactions." Industrial & Engineering Chemistry, 1949 , 41(12), 2920–2924.

    • Foundational text on the isopropenyl acetate transesterific
  • Bedoukian, P. Z. "Preparation of Enol Acetates." Journal of the American Chemical Society, 1944 , 66(8), 1325–1327.

    • Establishes the comparative advantage of different acetyl
  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd Ed., Wiley-VCH, 1999.

Sources

Optimization

Technical Support Center: Dihydropyran (DHP) Reaction Optimization

Topic: Troubleshooting Polymerization Side Reactions Role: Senior Application Scientist Status: Active Support Ticket Welcome to the Reaction Optimization Hub Hello. I’m Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Polymerization Side Reactions

Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Reaction Optimization Hub

Hello. I’m Dr. Aris, your Senior Application Scientist. You are likely here because your standard THP-protection or functionalization involving 3,4-dihydro-2H-pyran (DHP) has failed.

Instead of a clean oil or crystalline solid, you are looking at a flask containing a viscous, gummy residue, or perhaps a dark "tar" that refuses to move on a TLC plate. This is not decomposition; it is cationic polymerization . DHP is an enol ether, and under uncontrolled acidic conditions, it behaves less like a protecting group and more like a monomer.

This guide is structured to help you diagnose the root cause, understand the invisible mechanism driving the failure, and implement a self-validating protocol to prevent recurrence.

Module 1: Diagnostic Triage

"Is my reaction polymerizing?"

Before changing your protocol, confirm the diagnosis. Polymerization of DHP presents distinct physical signatures compared to hydrolysis or decomposition.

SymptomDiagnosisRoot Cause
High Viscosity/Gelling Polymerization The reaction mixture has turned into poly(dihydropyran). The catalyst was likely too strong or too concentrated.
Darkening (Yellow

Black)
Exothermic Runaway Rapid polymerization releases heat, charring the oligomers. Common when catalyst is added to neat DHP.
TLC: Streak at Baseline Oligomerization Short-chain DHP oligomers are forming. They are polar and "smear" rather than spotting.
Loss of Reagent, No Product Competitive Consumption DHP consumed itself before it could protect your alcohol.
Module 2: The Cationic Cascade (The "Why")

To fix this, you must understand the competition occurring in your flask.

When you add an acid catalyst (


) to DHP, you generate a highly reactive oxocarbenium ion . At this millisecond, the system is at a fork in the road.
  • Path A (Desired): Your substrate (Alcohol) intercepts the ion.

  • Path B (Disaster): Another molecule of DHP intercepts the ion.

Because DHP is electron-rich, it is an excellent nucleophile for its own cation. If the concentration of DHP is too high relative to your substrate, or if the acid is too "hard," Path B dominates, leading to a chain reaction.

Visualizing the Competition

DHP_Mechanism DHP DHP (Reactant) Cation Oxocarbenium Intermediate DHP->Cation Protonation Dimer DHP Dimer (Cation) DHP->Dimer Excess DHP Acid Acid Catalyst (H+) Acid->Cation THP_Ether THP Ether (Product) Cation->THP_Ether Path A: Nucleophilic Attack (Kinetic Control) Cation->Dimer Path B: Self-Reaction (Thermodynamic Sink) Alcohol Substrate (R-OH) Alcohol->THP_Ether Polymer Poly(DHP) (Tar/Gel) Dimer->Polymer Chain Propagation

Figure 1: The Mechanistic Fork. Path A represents the desired protection. Path B represents the cationic polymerization cascade that results in tar.

Module 3: Catalyst Selection Matrix

The most common error is using an acid that is too strong for the substrate's nucleophilicity.

Guidance: Stop using unbuffered p-TsOH (p-Toluenesulfonic acid) as your default. It is often too aggressive for DHP chemistry unless temperature is strictly controlled.

CatalystAcidity (Approx pKa)Polymerization RiskRecommended Use Case
HCl / H₂SO₄ < -3Extreme Never use for DHP protection. Only for deprotection.
p-TsOH (PTSA) -2.8High Only for unreactive, sterically hindered alcohols. Must be used at 0°C.
Camphorsulfonic Acid (CSA) 1.2Moderate Good balance, but still requires care.
PPTS (Pyridinium p-toluenesulfonate) 5.2Low (Ideal) The Gold Standard. Buffered acidity prevents polymerization while activating DHP.

Expert Insight: PPTS was specifically popularized to solve this problem. It provides a "proton reservoir" that activates the DHP but is not acidic enough to trigger rapid self-polymerization [1].

Module 4: Optimization Protocols

Here are two self-validating workflows. If you follow these, polymerization is chemically unlikely.

Protocol A: The "Safe-Guard" Protection (Standard)

Use this for 95% of substrates.

  • Stoichiometry Check: Use 1.2 to 1.5 equivalents of DHP. Do not use a large excess "just to be safe"—excess DHP fuels polymerization.

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • The Setup:

    • Dissolve Alcohol (1.0 equiv) and PPTS (0.1 equiv) in DCM.

    • Crucial Step: Add DHP slowly (dropwise) to the stirring mixture.

    • Why? This keeps the local concentration of DHP low relative to the alcohol, statistically favoring Path A (Product) over Path B (Polymer).

  • Temperature: Room temperature is usually sufficient. If heating is required (for tertiary alcohols), do not exceed 50°C.

Protocol B: The "Rescue" Quench (The Silent Killer)

Many users successfully run the reaction, but create the polymer during the workup.

The Scenario: Your TLC looks perfect. You put the flask on the rotary evaporator. As the solvent volume decreases, the mixture turns black and viscous. The Cause: Concentration increases the acidity. As solvent leaves, the effective concentration of the acid catalyst spikes, triggering rapid polymerization of the remaining unreacted DHP.

The Fix:

  • Neutralization: Before evaporation, add Triethylamine (Et₃N) (0.2 equiv relative to catalyst) or wash with saturated NaHCO₃ .

  • Verification: Check pH. It must be neutral or slightly basic (pH 7-8).

  • Evaporation: Only then remove the solvent.

Module 5: Frequently Asked Questions (FAQ)

Q: I am protecting a phenol, and it's not reacting with PPTS. Should I switch to HCl? A: No. Phenols are poor nucleophiles, which makes them lose the competition against DHP polymerization easily. Instead of switching to a dangerous acid like HCl, switch to DHP activation . Use p-TsOH but run the reaction at -20°C . The low temperature suppresses the polymerization rate (high activation energy) more than the protection rate.

Q: Can I use THF instead of DCM? A: Yes, but be careful. THF is a Lewis base and can coordinate with protons, potentially slowing the reaction. However, THF is excellent for solubility. If using THF, you may need slightly more catalyst, but the polymerization risk remains low if you use PPTS.

Q: My product is an oil that contains DHP oligomers. How do I purify it? A: DHP oligomers are non-polar to moderately polar.

  • High Vacuum: If the oligomers are dimers/trimers, they may sublime or distill under high vacuum (< 1 mbar) with gentle heating.

  • Column Chromatography: DHP polymers often streak. Use a gradient of Hexane:EtOAc. The polymer usually elutes differently than your discrete THP-ether. Add 1% Et₃N to your eluent to prevent acid-catalyzed degradation of your product on the silica gel.

References
  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][2][3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4][5] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Chapter on Protection for the Hydroxyl Group).[4]

  • Graham, S. (2010). Troubleshooting Acetal Formation. Common Organic Chemistry.

Sources

Troubleshooting

Storage conditions to prevent degradation of 3,4-dihydro-2H-pyran-4-yl acetate

Welcome to the dedicated support center for 3,4-dihydro-2H-pyran-4-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3,4-dihydro-2H-pyran-4-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. My goal is to provide you with the technical insights and practical steps necessary to prevent its degradation, ensuring the integrity of your experiments and the quality of your results.

Understanding the Instability of 3,4-dihydro-2H-pyran-4-yl acetate

3,4-dihydro-2H-pyran-4-yl acetate is a valuable reagent, but its structure contains two key functional groups that are susceptible to degradation: an ester and an enol ether. Understanding the chemistry of these groups is fundamental to preventing unwanted side reactions.

  • Ester Hydrolysis: The acetate group is prone to hydrolysis, a reaction where water molecules break the ester bond. This process is significantly accelerated by the presence of acids or bases, which act as catalysts. The products of this degradation are acetic acid and 4-hydroxy-3,4-dihydro-2H-pyran.

  • Enol Ether Instability: The dihydro-pyran ring contains an enol ether moiety, which is sensitive to acidic conditions. Protonation of the double bond can lead to ring-opening and subsequent reactions, resulting in a complex mixture of byproducts.

This dual sensitivity means that exposure to moisture, acidic or basic contaminants, and even elevated temperatures can compromise the purity of your material over time.

Recommended Storage Conditions

To mitigate these degradation pathways, proper storage is paramount. The following table summarizes the optimal conditions for maintaining the stability of 3,4-dihydro-2H-pyran-4-yl acetate.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, minimizing hydrolytic and oxidative degradation.
Container Tightly sealed, amber glass bottlePrevents exposure to moisture and light, which can catalyze degradation.
Location Dry, well-ventilated areaAvoids ambient moisture and potential contamination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of 3,4-dihydro-2H-pyran-4-yl acetate.

Q1: I've stored the compound in the refrigerator, but I'm still seeing signs of degradation in my analysis (e.g., new peaks in NMR/LC-MS). What could be the cause?

A1: While refrigeration slows down degradation, it doesn't halt it completely, especially if other factors are at play. Here's a troubleshooting workflow:

Degradation Degradation Observed Check_Moisture Check for Moisture Ingress Degradation->Check_Moisture Check_Contamination Assess Potential Contamination Check_Moisture->Check_Contamination Seal is Good Solution_Seal Improve Container Seal (e.g., use parafilm) Check_Moisture->Solution_Seal Poor Seal Check_Headspace Evaluate Headspace Atmosphere Check_Contamination->Check_Headspace No Contaminants Solution_Purify Re-purify Material Check_Contamination->Solution_Purify Contaminants Present Solution_Inert Purge with Inert Gas Check_Headspace->Solution_Inert Stored under Air Solution_Aliquoting Aliquot into Smaller Volumes Check_Headspace->Solution_Aliquoting Inert Atmosphere Used

Caption: Troubleshooting workflow for degradation.

  • Moisture Ingress: Repeated opening and closing of the container in a humid environment can introduce moisture. It is crucial to allow the container to warm to room temperature before opening to prevent condensation.

  • Contamination: Ensure that spatulas or syringes used to handle the compound are clean and dry. Acidic or basic residues can catalyze rapid degradation.

  • Headspace Atmosphere: If the compound is stored under air, the oxygen and moisture in the headspace can contribute to degradation. For long-term storage, purging the container with an inert gas like argon or nitrogen is highly recommended.

Q2: Can I store 3,4-dihydro-2H-pyran-4-yl acetate at room temperature for short periods?

A2: While not ideal, short-term storage at room temperature (a few hours) is generally acceptable if the compound is in a tightly sealed container, protected from light. However, for any period longer than a typical workday, refrigeration is strongly advised to maintain purity.

Q3: My 3,4-dihydro-2H-pyran-4-yl acetate has a slight yellow tint. Is it still usable?

A3: A slight yellowing can be an early indicator of degradation. While it may still be suitable for some applications, it is crucial to verify its purity before use. We recommend the following:

  • Analytical Check: Run a quick analytical test, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to assess the purity.

  • Compare to a Standard: If available, compare the analytical data to that of a fresh or previously validated batch.

  • Purification: If impurities are detected, consider re-purifying the material, for example, by column chromatography, before use in a critical reaction.

Q4: What is the expected shelf life of 3,4-dihydro-2H-pyran-4-yl acetate?

A4: When stored under the recommended conditions (refrigerated, under an inert atmosphere, in a tightly sealed amber vial), 3,4-dihydro-2H-pyran-4-yl acetate can be expected to remain stable for at least one to two years. However, we always recommend re-analyzing the material if it has been stored for an extended period, especially if it is being used in a sensitive application.

Experimental Protocol: Inert Gas Overlay for Long-Term Storage

To ensure the longevity of your 3,4-dihydro-2H-pyran-4-yl acetate, implementing an inert gas overlay is a simple yet highly effective procedure.

Materials:

  • Container of 3,4-dihydro-2H-pyran-4-yl acetate

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Tubing

  • Needle (optional, for septum-sealed vials)

  • Parafilm or a high-quality sealing tape

Procedure:

  • Prepare the Inert Gas Source: Connect the tubing to the gas regulator and set a low, gentle flow rate. You should barely be able to feel the gas flow on your hand.

  • Displace the Headspace Air:

    • For screw-cap bottles: Briefly open the bottle and direct the gentle stream of inert gas into the headspace for 10-15 seconds.

    • For septum-sealed vials: Pierce the septum with a needle connected to the inert gas line and another needle to act as a vent. Allow the gas to flow for about a minute.

  • Seal the Container: Immediately after flushing, tightly seal the container. For screw-cap bottles, it is good practice to wrap the cap and neck with parafilm to create an additional barrier against moisture ingress.

  • Label and Store: Clearly label the container, indicating that it is stored under an inert atmosphere, and place it in a refrigerator at 2-8°C.

Caption: Inert gas overlay workflow.

By adhering to these storage and handling guidelines, you can significantly extend the shelf life of your 3,4-dihydro-2H-pyran-4-yl acetate and ensure the reliability of your experimental outcomes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. This textbook offers a comprehensive understanding of the chemical principles behind ester and enol ether stability and reactivity. [Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 3,4-dihydro-2H-pyran-4-yl acetate

Comparative Guide: Ionization Strategies for Structural Elucidation of 3,4-dihydro-2H-pyran-4-yl acetate Executive Summary Characterizing cyclic enol esters like 3,4-dihydro-2H-pyran-4-yl acetate presents a distinct anal...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Ionization Strategies for Structural Elucidation of 3,4-dihydro-2H-pyran-4-yl acetate

Executive Summary Characterizing cyclic enol esters like 3,4-dihydro-2H-pyran-4-yl acetate presents a distinct analytical challenge in drug development and organic synthesis. Due to the lability of the allylic acetate bond, standard Electron Ionization (EI) often yields extensive fragmentation with a vanished molecular ion, complicating identification. This guide objectively compares Electron Ionization (EI) against Chemical Ionization (CI) , providing experimental protocols and mechanistic insights to ensure robust structural confirmation.

Structural Context & Theoretical Basis[1]

3,4-dihydro-2H-pyran-4-yl acetate (C₇H₁₀O₃, MW: 142.15 Da) is a functionalized pyran derivative often used as a synthetic intermediate for glycals or tetrahydropyran scaffolds.

  • Structural Vulnerability: The molecule features an acetate group at the C4 position. Assuming the standard 3,4-dihydro-2H-pyran framework (double bond at C5-C6), the acetate is allylic .

  • Mass Spec Consequence: Allylic acetates are prone to rapid elimination of acetic acid (AcOH, 60 Da) under thermal or high-energy electron impact, leading to a dominant diene fragment and a weak or absent molecular ion (

    
    ).
    

Comparative Analysis: EI vs. CI Performance

For researchers identifying this intermediate in crude reaction mixtures, the choice of ionization mode dictates the quality of data.

Performance Matrix: EI vs. CI
FeatureElectron Ionization (EI) Chemical Ionization (CI) Verdict for Pyran Acetates
Energy Level Hard (70 eV)Soft (Thermal reaction)CI is superior for MW confirmation.
Molecular Ion (

)
< 5% Relative Abundance. Often invisible due to rapid loss of AcOH.Dominant (

or

).
CI is required to prove the molecule exists intact.
Fingerprinting Excellent. Rich fragmentation (m/z 43, 82, 54) allows library matching.[1]Poor. Few fragments; limited structural diagnostic capability.EI is required for structural verification.
Sensitivity High (Universal).Variable (Dependent on reagent gas pressure).EI is generally more sensitive for trace detection.
Isomer Specificity High. Distinguishes from acyclic isomers via ring-specific RDA fragments.Low. Isomers often yield identical protonated molecular ions.EI is superior for specificity.

Analytical Recommendation: A dual-mode approach is mandatory. Use EI for library matching and fragment verification, but rely on CI (using Methane or Ammonia) to confirm the molecular weight (142 Da).[1]

Detailed Fragmentation Mechanism (EI Mode)

Understanding the specific fragmentation pattern allows researchers to distinguish this compound from impurities.

Primary Fragmentation Pathway
  • Acylium Ion Formation (Base Peak): The bond between the carbonyl carbon and the ether oxygen is cleaved, generating the stable acetyl cation m/z 43 (

    
    ). This is typically the base peak (100% abundance).
    
  • Elimination of Acetic Acid: The molecular ion (m/z 142) undergoes a 1,2-elimination (or McLafferty-like rearrangement involving ring hydrogens), ejecting neutral acetic acid (60 Da).

    • 
       (AcOH)
      
    • Result: The m/z 82 ion corresponds to the radical cation of the pyran diene (

      
      ).
      
  • Retro-Diels-Alder (RDA) Reaction: The cyclic m/z 82 ion is unstable and undergoes RDA cleavage, a hallmark of unsaturated six-membered rings.

    • 
       (Ethylene)
      
    • Result: m/z 54 (

      
      ) is a diagnostic fragment for the pyran ring structure.
      
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion [M]+ m/z 142 (Weak/Absent) Acyl Acylium Ion [CH3CO]+ m/z 43 (Base Peak) M->Acyl Alpha Cleavage PyranDiene Pyran Diene Radical [M - AcOH]+ m/z 82 M->PyranDiene Elimination of AcOH AcOH Neutral Loss Acetic Acid (60 Da) M->AcOH RDA_Frag RDA Fragment [C3H2O]+ m/z 54 PyranDiene->RDA_Frag Retro-Diels-Alder Ethylene Neutral Loss Ethylene (28 Da) PyranDiene->Ethylene

Figure 1: Mechanistic pathway for the electron ionization of 3,4-dihydro-2H-pyran-4-yl acetate. Note the dominance of m/z 43 and the diagnostic RDA sequence.

Experimental Protocols

To replicate these results, the following protocols ensure data integrity.

Protocol A: GC-MS (EI Mode)
  • Instrument: Agilent 5977B (or equivalent single quad).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar phases minimize thermal degradation.

  • Inlet: Split mode (20:1). Critical: Keep inlet temperature moderate (200°C ) to prevent thermal elimination of acetic acid before ionization. High inlet temps (>250°C) will artificially increase the m/z 82 signal relative to the molecular ion.

  • Oven Program: 60°C (hold 1 min)

    
     15°C/min 
    
    
    
    250°C.
  • Source: 230°C, 70 eV.

Protocol B: GC-MS (CI Mode)
  • Reagent Gas: Methane (CH₄) is standard. Ammonia (NH₃) is softer and preferred if Methane causes too much fragmentation.

  • Source Temp: Lower to 150°C-170°C . Lower source temperatures stabilize the protonated molecular ion adducts.

  • Target Ions: Look for m/z 143 (

    
    ) and m/z 171 (
    
    
    
    ) with Methane.
Workflow Logic

Workflow Sample Sample Preparation (Dilute in DCM/Hexane) Inlet GC Inlet (Set < 200°C) Sample->Inlet Split Ionization Choice Inlet->Split EI EI Source (70eV) Hard Ionization Split->EI CI CI Source (CH4) Soft Ionization Split->CI DataEI Spectrum A: Base Peak m/z 43 Frag m/z 82 (Fingerprint) EI->DataEI DataCI Spectrum B: Peak m/z 143 (MW Confirmation) CI->DataCI

Figure 2: Decision workflow for selecting ionization modes based on analytical needs.

Differentiation from Alternatives (Isomers)

A common issue is distinguishing the target from acyclic isomers (e.g., hept-2-enoic acid derivatives) or regioisomers (e.g., 3-acetoxy variants).

  • Target (Pyran-4-yl acetate): Shows m/z 54 (Retro-Diels-Alder fragment). This is specific to the cyclic structure.

  • Acyclic Isomers: Typically lack the m/z 54/28 RDA pair. They often show distinctive McLafferty rearrangements characteristic of linear chains (e.g., m/z 60 for acids).

  • Regioisomers (3-acetoxy): The RDA fragment mass shifts. If the acetate is at C3, the RDA cleavage pattern changes relative to the double bond, altering the mass of the diene fragment.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4-dihydro-2H-pyran (Parent Ring).[2] NIST Standard Reference Database.[3] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Jordi Labs. Comparison of EI-CI in QTOF-GCMS. (Guide on ionization hardness). Available at: [Link]

  • PubChem. Compound Summary: 3,4-dihydro-2H-pyran.[2][4][5] National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,4-Dihydro-2H-pyran-4-yl Acetate

The following guide details the proper disposal procedures for 3,4-Dihydro-2H-pyran-4-yl acetate (and structurally related acyl-dihydropyrans/glycals). Executive Summary & Immediate Action 3,4-Dihydro-2H-pyran-4-yl aceta...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3,4-Dihydro-2H-pyran-4-yl acetate (and structurally related acyl-dihydropyrans/glycals).

Executive Summary & Immediate Action

3,4-Dihydro-2H-pyran-4-yl acetate is a functionalized cyclic enol ether/allylic ester.[1][2][3] While valuable in organic synthesis (often as a glycal intermediate), it presents a dual hazard profile: Flammability (Flash Point typically <60°C) and Peroxide Formation (due to the ether linkage adjacent to the double bond).[1][2][3]

Immediate Directive:

  • Do NOT dispose of down the drain.[1][2][3]

  • Do NOT mix with strong oxidizers or mineral acids (risk of exothermic polymerization).[1][2][3]

  • Test for peroxides if the container has been opened for >6 months before consolidation.[1][2][3]

Chemical Profile & Hazard Identification

Understanding the molecular behavior is critical for selecting the correct waste stream.[1][2][3]

PropertySpecificationOperational Implication
Chemical Class Cyclic Enol Ether / Allylic EsterProne to acid-catalyzed hydrolysis and polymerization.[1][2][3]
Flammability High (Class 3) Must be handled in explosion-proof hoods; ground all transfer equipment.[1][2][3]
Reactivity Peroxide Former (Class C/D)The dihydropyran ring can form explosive peroxides upon exposure to air/light.[1][2][3]
Stability Acid-SensitiveContact with strong acids (HCl, H₂SO₄) can trigger rapid, exothermic polymerization.[1][2][3]
RCRA Code D001 (Ignitable)Primary waste classification for regulatory compliance.[1][2][3]
The Mechanism of Hazard

The dihydropyran ring contains an electron-rich double bond (enol ether).[1][2][3] In the presence of oxygen, this site can form hydroperoxides.[1][2][3] Furthermore, the acetate group at position 4 makes the molecule an allylic ester; while relatively stable, acidic conditions can catalyze the elimination of acetic acid, generating volatile and reactive diene species.[2][3]

Pre-Disposal Validation (The "Self-Validating" Protocol)

Before moving the chemical to a waste container, you must validate its stability.[1][2][3] This is the "Stop-Check-Act" workflow.

Step 1: Peroxide Testing
  • Requirement: Mandatory for any container opened >6 months ago or any container with visible crystal formation around the cap.[1][2][3]

  • Method: Use Quantofix® Peroxide 100 test strips (or equivalent starch-iodide paper).[1][2][3]

    • < 20 ppm: Safe for standard solvent disposal.[1][2][3]

    • 20 - 100 ppm: Treat immediately (see Section 4).[1][2][3]

    • > 100 ppm or Crystals: STOP. Do not touch. Contact Bomb Squad/High-Hazard Team.

Step 2: pH Verification[4]
  • Requirement: Ensure the waste stream is Neutral to slightly Basic (pH 7-9).[1][2][3]

  • Reasoning: Acidic waste streams can trigger the polymerization of the dihydropyran ring, leading to heat generation in the waste drum.[1][2][3]

  • Action: If mixing with other solvents, add 1-2% Triethylamine (TEA) to the waste container to buffer against acid generation.[1][2][3]

Disposal Workflow & Decision Logic

Diagram: Safe Disposal Decision Tree

The following logic gate ensures that high-risk material is never consolidated with bulk waste.

DisposalWorkflow Start Waste: 3,4-Dihydro-2H-pyran-4-yl acetate VisualCheck Visual Inspection: Crystals or Solid Precipitate? Start->VisualCheck PeroxideTest Peroxide Test (Quantofix) VisualCheck->PeroxideTest No (Liquid) HighRisk CRITICAL HAZARD Do Not Move Contact EHS/Bomb Squad VisualCheck->HighRisk Yes (Crystals) PeroxideTest->HighRisk > 100 ppm Quench Reductive Quenching (Add FeSO4 or NaHSO3) PeroxideTest->Quench 20-100 ppm Consolidate Consolidate into Non-Halogenated Organic Waste PeroxideTest->Consolidate < 20 ppm Quench->Consolidate Retest OK Buffer Add Stabilizer (1% Triethylamine) Consolidate->Buffer Prevent Polymerization Final Ship for Incineration (RCRA D001) Buffer->Final

Figure 1: Operational decision tree for the disposal of pyran-based esters. Note the critical stop-point for crystallized peroxides.

Detailed Operational Procedures

A. For Standard Liquid Waste (<20 ppm Peroxides)[1][2][3]
  • Segregation: Select a waste container designated for "Flammable Organic Solvents (Non-Halogenated)." [1][2][3]

    • Compatibility Check: Ensure the container does NOT contain concentrated nitric acid, sulfuric acid, or strong oxidizers (e.g., permanganates).[1][2][3]

  • Buffering (Best Practice): Add a small amount of base (e.g., Triethylamine or Sodium Carbonate) to the waste container.[1][2][3] This prevents acid-catalyzed hydrolysis of the acetate group and polymerization of the vinyl ether.[1][2][3]

  • Labeling:

    • Chemical Name: 3,4-Dihydro-2H-pyran-4-yl acetate (in solution).[1][2][3][4][5]

    • Hazards: Flammable, Irritant.[1][2][3][6][7][8]

    • Codes: D001.

B. For Peroxide-Contaminated Waste (20-100 ppm)

Do not attempt this if peroxides are >100 ppm or crystals are present.[1][2][3]

  • Reduction: In a fume hood, dilute the waste 1:1 with a solvent (e.g., 2-propanol).[1][2][3]

  • Treatment: Add an excess of Ferrous Sulfate (FeSO₄) solution (acidified) or Sodium Bisulfite (NaHSO₃) solution.[1][2][3]

  • Reaction: Stir gently for 30-60 minutes. The reducing agent breaks the oxygen-oxygen peroxide bond.[1][2][3]

  • Verification: Retest with peroxide strips. If negative, proceed to Standard Liquid Waste disposal.[1][2][3]

C. Spill Cleanup (Emergency Contingency)
  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] (Use a respirator if ventilation is poor).[1][2][3]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1][2][3] Do not use paper towels or sawdust, as these increase flammability risk with oxidizable ethers.[1][2][3]

  • Disposal: Scoop absorbed material into a sealed bag/pail and label as "Hazardous Waste (Flammable Solid) - Debris with Solvent."

Regulatory & Logistics Reference

  • US EPA (RCRA): Classified as D001 (Ignitable Characteristic).[1][2][3] If the material has degraded significantly, it may also require testing for reactivity (D003), though D001 is the primary driver.[1][2][3]

  • European Waste Code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1][2][3]

  • Transport (DOT/IATA):

    • UN Number: UN 1993 (Flammable Liquid, N.O.S.) or UN 3271 (Ethers, N.O.S.).[1][2][3]

    • Class: 3

    • Packing Group: II or III (depending on flash point).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: 3,4-Dihydro-2H-pyran. (Used as surrogate for pyran ring hazard data).[1][2][3]

  • Thermo Fisher Scientific. (2023).[1][2][3] Chemical Resistance & Compatibility Guide for Waste Containers.

  • Clark, D. E. (2001).[1][2][3] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1][2][3][9] (Protocol for peroxide quenching).[1][2][3]

Sources

Handling

Personal protective equipment for handling 3,4-Dihydro-2h-pyran-4-yl acetate

This guide is structured as a high-level operational protocol for researchers and safety officers. It moves beyond generic safety advice to provide a chemical-specific risk management strategy for 3,4-Dihydro-2H-pyran-4-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level operational protocol for researchers and safety officers. It moves beyond generic safety advice to provide a chemical-specific risk management strategy for 3,4-Dihydro-2H-pyran-4-yl acetate (and related dihydropyranyl esters).

Executive Summary & Chemical Context

3,4-Dihydro-2H-pyran-4-yl acetate is a functionalized cyclic enol ether used primarily as a synthetic intermediate in carbohydrate chemistry (glycal derivatives) and as a building block for pharmaceutical scaffolds.[1][2][3]

Handling this compound requires a nuanced understanding of two distinct chemical hazard classes:

  • The Enol Ether Moiety: Susceptible to acid-catalyzed hydrolysis and potential peroxide formation upon prolonged storage.[1]

  • The Acetate Ester: Contributes to flammability and specific solvent-glove interactions (permeation).[1]

Critical Safety Directive: Treat this compound as a Class 1B Flammable Liquid and a Category 2 Skin/Eye Irritant .[1] Due to the lack of a unified global SDS for this specific derivative, this guide applies "Read-Across" toxicology principles using the parent compound (3,4-Dihydro-2H-pyran) and analogous acetate esters to establish a "Worst-Case" safety baseline.

Physicochemical Hazard Profile

The following data summarizes the operational boundaries for this compound.

PropertyValue / CharacteristicOperational Implication
Physical State Colorless to pale yellow liquidSplash risk requires full eye protection.[1]
Flash Point Est. < 23°C (Highly Flammable)Ground all equipment; use spark-proof tools.[1]
Reactivity Acid-Sensitive; Oxidation-SensitiveDo not store near strong acids or oxidizers.[1]
Peroxide Potential ModerateTest for peroxides every 6 months if stored >1 year.[1]
Odor Threshold Likely sweet/pungent (Ester-like)Warning: Olfactory fatigue occurs quickly.[1] Do not rely on smell.
Solubility Organic solvents (DCM, EtOAc)Spills require organic absorbents (Vermiculite/Sand).[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for acetates is critical because standard nitrile gloves often provide insufficient protection against ester permeation.[1]

Hand Protection Strategy
  • Routine Handling (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

    • Protocol: "Double-Gloving" is mandatory. Inspect outer glove immediately after contact.[1]

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Spill Cleanup / Immersion:

    • Material: Silver Shield® (Laminate) or Butyl Rubber .[1]

    • Why? Acetates can degrade nitrile and latex rapidly, leading to chemical burns before the user feels wetness.[1] Laminate films provide >4 hours of breakthrough time.[1]

Respiratory Protection[1]
  • Engineering Control: All handling must occur inside a certified fume hood.[1]

  • Respirator (If hood is unavailable/spill scenario):

    • Full-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

    • Note: Half-mask respirators are insufficient if eye irritation is a risk.[1]

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are insufficient due to the liquid's low viscosity and splash potential.[1]

  • Body: Flame-resistant (FR) lab coat made of Nomex or treated cotton.[1] Synthetic blends (polyester) should be avoided as they melt into skin during fires.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for selecting PPE and handling procedures based on the operation scale.

PPE_Selection_Logic Start Operation Type SmallScale Analytical/Small Scale (< 10 mL) Start->SmallScale LargeScale Prep Scale/Synthesis (> 10 mL) Start->LargeScale Hood Fume Hood Required (Sash at 18") SmallScale->Hood Gloves_Nitrile Gloves: Double Nitrile (Change <30 mins) SmallScale->Gloves_Nitrile Eye_Glasses Eye: Safety Glasses + Face Shield SmallScale->Eye_Glasses LargeScale->Hood Risk_Assessment Risk: Splash vs. Immersion LargeScale->Risk_Assessment Gloves_Laminate Gloves: Silver Shield or Butyl Rubber Eye_Goggles Eye: Chemical Goggles Risk_Assessment->Gloves_Laminate High Exposure Risk Risk_Assessment->Eye_Goggles

Caption: Figure 1. PPE Selection Logic based on operational scale. Note the shift to Laminate gloves for larger volumes due to permeation risks.[1]

Operational Protocols

Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and oxidation-sensitive.[1] Store under Argon or Nitrogen .[1]

  • Stabilization: Check for the presence of stabilizers (e.g., BHT).[1] If the compound is distilled, it loses its stabilizer and becomes prone to polymerization or peroxide formation.[1]

Emergency Spill Response

Scenario: 100 mL bottle breakage in the lab.

  • Evacuate & Isolate: Clear the area (10-meter radius). Alert others.

  • PPE Up: Don Silver Shield gloves, goggles, and respiratory protection (if outside hood).[1]

  • Contain: Use Vermiculite or Sand to dike the spill.[1] Do not use paper towels (high surface area + flammable liquid = fire hazard).[1]

  • Neutralize/Collect: Scoop absorbed material into a spark-proof container.

  • Clean: Wash surface with soap and water; do not use bleach (potential reaction with residuals).[1]

Waste Disposal[1]
  • Stream: Non-Halogenated Organic Solvent Waste.[1]

  • Prohibition: Never pour down the drain. Hydrolysis products (acetic acid + alcohols) can alter local pH and damage plumbing, while the parent compound is toxic to aquatic life.[1]

Synthesis & Reaction Safety (Mechanistic Insight)

When using 3,4-Dihydro-2H-pyran-4-yl acetate in synthesis, researchers must be aware of the Acid-Catalyzed Hydrolysis Pathway .[1]

Hydrolysis_Pathway Compound 3,4-Dihydro-2H-pyran-4-yl acetate Intermediate Hemiacetal Intermediate Compound->Intermediate Protonation Acid Acid Catalyst (H+ / H2O) Acid->Intermediate Product1 4-Hydroxy-tetrahydro-pyranone Intermediate->Product1 Hydrolysis Product2 Acetic Acid Intermediate->Product2 Elimination

Caption: Figure 2. Acid-catalyzed decomposition pathway.[1] Inadvertent exposure to moisture/acid releases Acetic Acid, which can further catalyze the degradation (Autocatalysis).[1]

Safety Implication: If the material smells strongly of vinegar (acetic acid), it has degraded.[1] This increases the corrosivity of the liquid and changes the PPE requirement to include acid-resistant gloves.[1]

References & Authority

  • PubChem Compound Summary. 3,4-Dihydro-2H-pyran (Parent Structure Safety Data). National Center for Biotechnology Information.[1] Link

  • Thermo Fisher Scientific. Glove Selection Guide for Organic Solvents (Acetates).Link

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1]Link[1]

  • Bretherick's Handbook of Reactive Chemical Hazards. Peroxides in Cyclic Ethers.[1] (Standard Reference Text).

Disclaimer: This guide is based on the chemical class properties of dihydropyranyl esters. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.